KINOMEscan Selectivity Score (S35 = 0.01): Bmpr2-IN-1 vs. Promiscuous Acyclic Precursor Compound 1
Bmpr2-IN-1 (Compound 8a) achieved a selectivity score S35 of 0.01 when screened at 1 μM against 468 human kinases using the ScanMAX KINOMEscan platform (Eurofins), indicating that only ~1% of kinases tested showed >35% displacement of the probe [1]. In the same panel, only BMPR2 itself, an oncogenic FLT3 mutant, GSK3A, JNK1, and RIOK2 were identified as hits, with the latter three confirmed as weak off-targets by orthogonal NanoBRET and thermal shift assays [1]. By contrast, the acyclic precursor Compound 1 was shown in a prior kinome-wide scan to potently inhibit 262 of 468 kinases — a promiscuous profile with strong binding to type I receptors including ALK5 (KD = 324 nM) [1]. This represents a reduction from ~56% kinome engagement to ~1% conferred by macrocyclization alone, without altering the core 3-amino-1H-pyrazole pharmacophore.
| Evidence Dimension | Kinome-wide selectivity (KINOMEscan S35 score at 1 μM) |
|---|---|
| Target Compound Data | S35 = 0.01 (468-kinase panel); 5 kinases hit including BMPR2 |
| Comparator Or Baseline | Compound 1 (acyclic precursor): 262/468 kinases inhibited; ALK5 KD = 324 nM |
| Quantified Difference | ~56-fold reduction in kinase hit rate (56% → 1% of kinome); selectivity improvement from promiscuous to essentially monoselective |
| Conditions | ScanMAX KINOMEscan (Eurofins), 1 μM compound concentration, 468 recombinant human kinases |
Why This Matters
For any experiment requiring attribution of a biological effect specifically to BMPR2 inhibition, the S35 of 0.01 means Bmpr2-IN-1 introduces far fewer confounding off-target variables than its acyclic precursor or legacy BMP inhibitors, directly reducing false-positive rate in target-validation studies.
- [1] Amrhein JA, Wang G, Berger BT, Berger LM, Kalampaliki AD, Krämer A, Knapp S, Hanke T. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Med Chem Lett. 2023;14(6):833-840. doi:10.1021/acsmedchemlett.3c00127 View Source
